5-フルオロニコチン酸

概要

説明

5-Fluoronicotinic acid is a chemical compound that has been explored for its diverse applications in the field of organic chemistry and materials science. Its molecular structure and properties enable it to serve as a precursor or building block for various chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of 5-Fluoronicotinic acid and its derivatives has been a subject of interest due to their potential applications. A notable method involves the facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, which does not require azeotropic drying of fluorine-18, presenting an efficient approach with over 75% conversion observed in just 5 minutes (Basuli et al., 2016). Another practical synthesis method described involves a palladium-catalyzed cyanation/reduction sequence for producing a key pharmaceutical intermediate (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of 5-Fluoronicotinic acid and its coordination compounds have been extensively studied, revealing a variety of structural configurations when combined with different metals. These structures range from intricate 3D metal–organic frameworks (MOFs) to simpler monomeric forms, demonstrating the versatility of 5-Fluoronicotinic acid in forming topologically diverse networks (Cui et al., 2015).

Chemical Reactions and Properties

5-Fluoronicotinic acid participates in various chemical reactions, leading to the formation of coordination compounds with interesting properties. For instance, its reaction with transition metals has been shown to yield compounds with potential applications in magnetism and luminescence (Cui et al., 2016).

Physical Properties Analysis

The physical properties of 5-Fluoronicotinic acid derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in material science. The luminescence properties of lanthanide(III) compounds derived from 5-Fluoronicotinic acid, for example, have been investigated, highlighting their potential as luminescent materials (Cui et al., 2016).

科学的研究の応用

有機合成

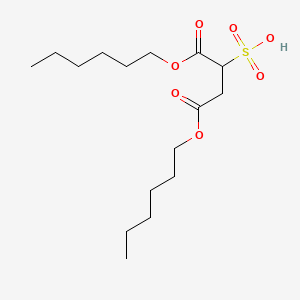

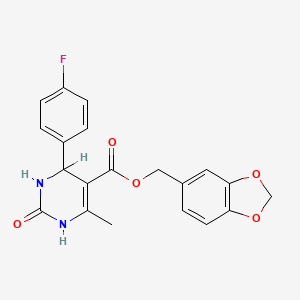

5-フルオロニコチン酸: は、有機合成における貴重な構成要素です。フッ素化ピリジン構造により、より複雑な分子を構築するための汎用性の高い中間体となります。 特に、多くの医薬品や農薬に存在する複素環式化合物の合成に役立ちます {svg_1}。スズキカップリングなどのさまざまな化学反応に参加する能力により、多様な分子構造の構築における有用性が向上します。

医薬品

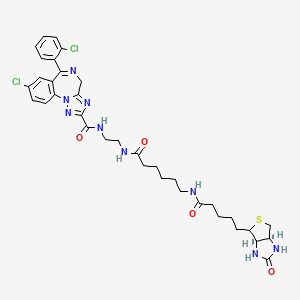

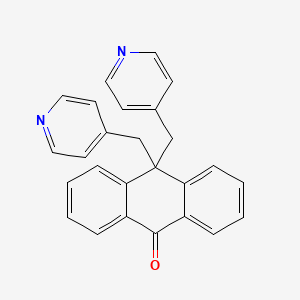

製薬業界では、5-フルオロニコチン酸は、医薬品原薬(API)の合成の前駆体として役立ちます。 薬物分子への組み込みにより、代謝安定性の向上や細胞膜透過性の改善など、薬物動態特性を改善できます {svg_2}。これにより、効力と安全性プロファイルを向上させた新しい医薬品の開発につながります。

農薬

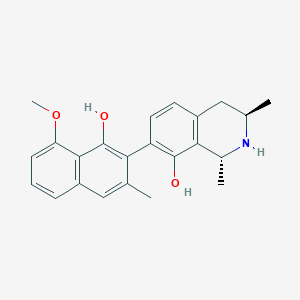

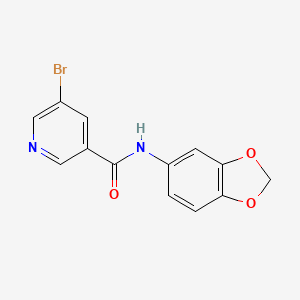

農薬部門では、5-フルオロニコチン酸を使用して、作物を害虫や病気から保護する化合物を生成しています。 フッ素原子は、特定の作用機序を持つ除草剤や殺虫剤の開発に貢献し、より効果的かつ環境に優しい農業用化学物質につながる可能性があります {svg_3}.

配位化学

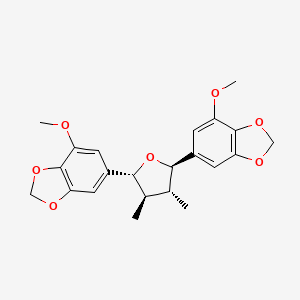

5-フルオロニコチン酸: は、配位化学において、金属有機構造体(MOF)や配位ポリマーを形成するためのリガンドとして研究されています。これらの構造は、ガス貯蔵、触媒、センサーなどの用途があります。 酸がさまざまな金属と結合する能力により、ユニークな特性と機能を持つ材料を作成できます {svg_4}.

結晶工学

結晶工学では、5-フルオロニコチン酸を使用して、材料の結晶充填と構造に影響を与えます。 これにより、材料の機械的、光学的、電気的特性に影響を与える可能性があり、電子機器やフォトニクス向けの新しい材料の設計にとって重要です {svg_5}.

フォトルミネッセンス

この化合物の誘導体は、フォトルミネッセンス特性を示し、オプトエレクトロニクスデバイスの研究にとって興味深いものです。 有機発光ダイオード(OLED)やその他の発光材料の開発に使用できます {svg_6}.

磁性

5-フルオロニコチン酸: をベースとする配位化合物は、その磁気特性について研究されています。 この研究は、データストレージ技術に不可欠な磁性材料やデバイスの開発に影響を与えます {svg_7}.

研究における安全性と取り扱い

直接的な用途ではありませんが、研究における5-フルオロニコチン酸の安全性と取り扱いについて理解することは、その使用に不可欠です。皮膚や目の刺激の可能性があるため、注意深く保管および取り扱う必要があります。 安全性プロファイルに関する知識は、さまざまな研究環境で効果的かつ安全に使用できることを保証します {svg_8}.

Safety and Hazards

将来の方向性

5-Fluoronicotinic acid is a versatile building block in the generation of topologically diverse metal–organic and supramolecular networks . It can be used to prepare pesticides, daily chemicals, and animal husbandry food additives . In organic synthesis and transformation, the carboxyl group in the structure can be reduced to a hydroxyl group by lithium tetrahydroaluminum, and the carboxyl group can also be converted into an ester group or amide group .

作用機序

Target of Action

5-Fluoronicotinic acid, like its related compound 5-fluorouracil (5-FU), primarily targets cancer cells . The primary targets are the enzymes involved in the synthesis and metabolism of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

5-Fluoronicotinic acid, similar to 5-FU, works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Non-coding RNAs play a central role in modulating these pathways, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

5-FU is rapidly and completely absorbed after oral administration, and it is metabolized to its active form in the liver and tumor tissues . The pharmacokinetics of 5-Fluoronicotinic acid might be similar, but further studies are needed to confirm this.

Result of Action

The result of the action of 5-Fluoronicotinic acid is the inhibition of cancer cell growth. By interfering with the synthesis of DNA and RNA and affecting various cellular pathways, the compound induces cell death and prevents the proliferation of cancer cells .

Action Environment

The action of 5-Fluoronicotinic acid, like that of 5-FU, can be influenced by various environmental factors. For instance, the expression levels of certain enzymes and non-coding RNAs can affect the response of cells to the compound . Moreover, the compound’s action can be influenced by the tumor microenvironment, including factors such as blood flow and tumor size .

特性

IUPAC Name |

5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSBDDOYIWMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193200 | |

| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402-66-4 | |

| Record name | 5-Fluoronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoronicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1202591.png)

![6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202592.png)